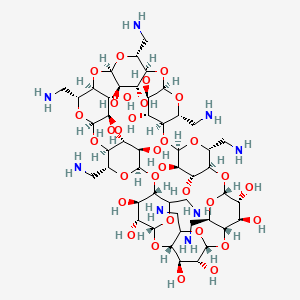
Octakis(6-amino-6-deoxy)-|A-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is a modified cyclodextrin compound. It consists of a γ-cyclodextrin molecule substituted with eight 6-amino-6-deoxy groups. This compound is known for its large cavity, which can encapsulate larger molecules. It has good water solubility, stability, and low toxicity .
Métodos De Preparación
The preparation of Octakis(6-amino-6-deoxy)-γ-cyclodextrin typically involves the reaction of γ-cyclodextrin with 6-amino-6-deoxy groups under appropriate conditions to form the target compound. The synthetic route includes the deprotection of the primary face of γ-cyclodextrin, followed by reaction with a respective alkyl halide under basic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Análisis De Reacciones Químicas
Octakis(6-amino-6-deoxy)-γ-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Oxidation and Reduction: The amino groups can be oxidized to form nitro derivatives or reduced to form secondary amines.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules due to its large cavity.
Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Major products formed from these reactions include alkylated derivatives, nitro derivatives, and secondary amines .
Aplicaciones Científicas De Investigación
Octakis(6-amino-6-deoxy)-γ-cyclodextrin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Octakis(6-amino-6-deoxy)-γ-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property allows it to interfere with the transport of capsular polysaccharides in bacteria, enhancing sensitivity to complement-mediated killing . The molecular targets include the efflux channels in bacteria, such as Wza in Escherichia coli .
Comparación Con Compuestos Similares
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is unique due to its large cavity and ability to form stable inclusion complexes. Similar compounds include:
Heptakis(2,6-O-diallyl)-β-cyclodextrin: This compound has allyl groups at positions 2 and 6, allowing for selective allylation.
Octakis(carboxyalkyl-thioalkyl)silsesquioxanes: These compounds are obtained by click photo-induced thiol-ene addition reactions and have carboxyalkyl-thioalkyl groups.
The uniqueness of Octakis(6-amino-6-deoxy)-γ-cyclodextrin lies in its amino groups, which provide additional reactivity and functionality compared to other cyclodextrin derivatives .
Propiedades
Fórmula molecular |
C48H88N8O32 |
|---|---|
Peso molecular |
1289.2 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clave InChI |
HGJBCHWVBHLZPM-UHPWMYLTSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


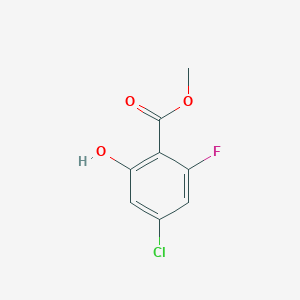
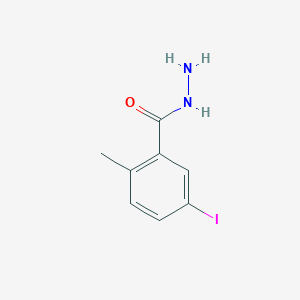
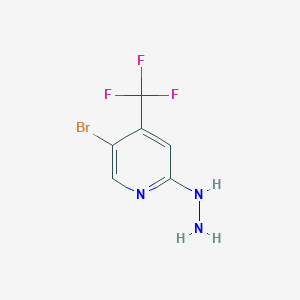
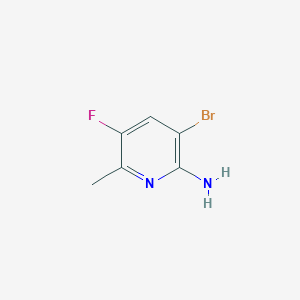
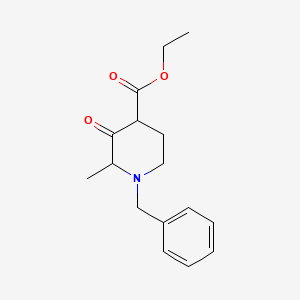
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)

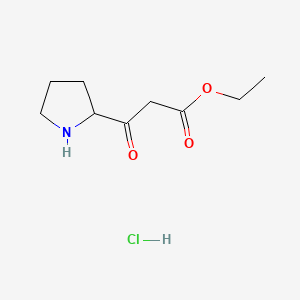
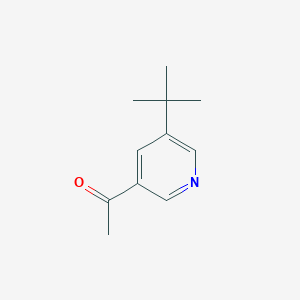
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
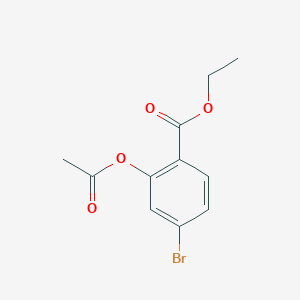
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
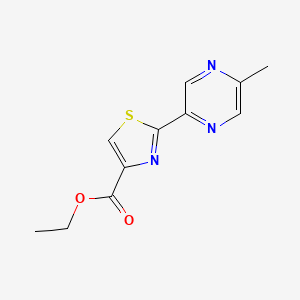
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
